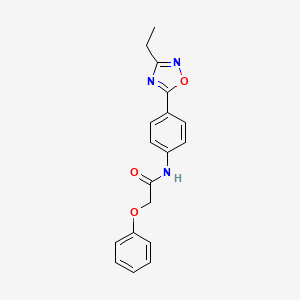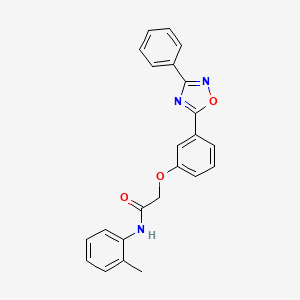
2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(o-tolyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(o-tolyl)acetamide is a chemical compound that has gained significant attention in scientific research. This compound, also known as PTAA, has been synthesized and studied for its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(o-tolyl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the induction of apoptosis in cancer cells. This compound has been shown to bind to the active site of acetylcholinesterase and butyrylcholinesterase, thereby inhibiting their activity. In cancer cells, this compound can induce apoptosis by activating the caspase cascade and disrupting the mitochondrial membrane potential.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that this compound can inhibit the activity of acetylcholinesterase and butyrylcholinesterase, with IC50 values in the micromolar range. This compound has also been shown to induce apoptosis in cancer cells, with IC50 values in the low micromolar range. In vivo studies have shown that this compound can cross the blood-brain barrier and accumulate in the brain, making it a potential candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(o-tolyl)acetamide has several advantages for lab experiments, including its ease of synthesis, stability, and fluorescent properties. This compound can be synthesized using simple and readily available reagents, and it is stable under various conditions. This compound also exhibits strong fluorescence, making it a useful tool for biological imaging. However, this compound also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations. These limitations need to be taken into consideration when designing experiments involving this compound.
Direcciones Futuras
There are several future directions for the study of 2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(o-tolyl)acetamide. One direction is the further optimization of the synthesis method to improve the yield and purity of this compound. Another direction is the exploration of this compound's potential as a therapeutic agent for neurodegenerative diseases and cancer. This compound can also be further investigated as a building block for the synthesis of novel polymers and nanoparticles. Additionally, the development of new fluorescent probes based on this compound can open up new avenues for biological imaging.
Métodos De Síntesis
The synthesis of 2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(o-tolyl)acetamide involves the reaction of 3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenol with o-toluidine in the presence of acetic anhydride. The reaction proceeds through the formation of an intermediate, which is then converted to this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, time, and reactant ratio.
Aplicaciones Científicas De Investigación
2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(o-tolyl)acetamide has been studied for its potential applications in various fields, including drug discovery, material science, and biological imaging. In drug discovery, this compound has been found to exhibit potent inhibitory activity against certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. This compound has also been investigated as a potential anticancer agent, as it can induce apoptosis in cancer cells. In material science, this compound has been used as a building block for the synthesis of novel polymers and nanoparticles. In biological imaging, this compound has been used as a fluorescent probe for the detection of amyloid aggregates, which are associated with various neurodegenerative diseases.
Propiedades
IUPAC Name |
N-(2-methylphenyl)-2-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c1-16-8-5-6-13-20(16)24-21(27)15-28-19-12-7-11-18(14-19)23-25-22(26-29-23)17-9-3-2-4-10-17/h2-14H,15H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDZPRXKHXLWJES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)COC2=CC=CC(=C2)C3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


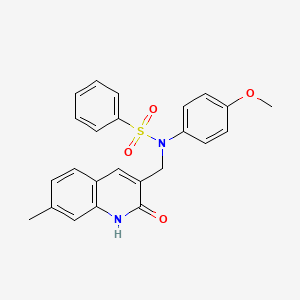

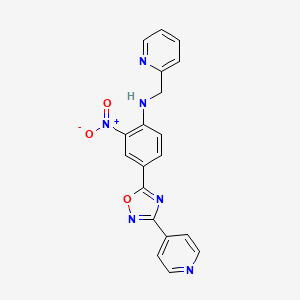
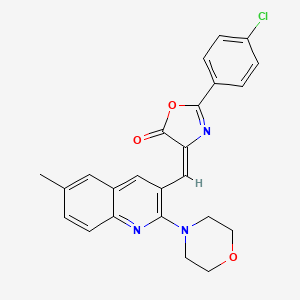
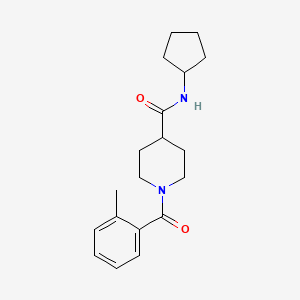

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-(N-propylsulfamoyl)phenyl)propanamide](/img/structure/B7691930.png)

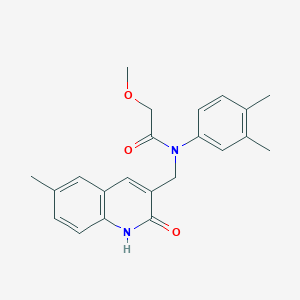
![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7691955.png)
